
Cysteamine
Overview
Description
Cysteamine (HSCH₂CH₂NH₂) is the simplest stable aminothiol and a degradation product of cysteine. It plays a critical role in forming coenzyme A (CoA), essential for acyl group transfer in metabolic pathways involving carbohydrates, lipids, and proteins . Clinically, it is FDA-approved for treating nephropathic cystinosis and cystinuria, leveraging its ability to deplete lysosomal cystine . Beyond these applications, this compound exhibits antioxidant, anti-inflammatory, and antimicrobial properties, with emerging roles in cancer therapy, cystic fibrosis management, and dermatology (e.g., melasma treatment) . Its multifaceted biological effects stem from its sulfhydryl (-SH) group, enabling disulfide bond reduction, metal chelation, and modulation of enzymatic activity .
Preparation Methods
Alkali Hydrolysis of α-Mercaptothiazoline
Procedure
- Synthesis of 2-Aminoethyl Sulfate : React ethanolamine with sulfuric acid (molar ratio 1:1.2) at 10°C, followed by vacuum distillation at 145°C.
- Cyclization with Carbon Disulfide : Treat 2-aminoethyl sulfate with NaOH and CS₂ at 45–55°C to form α-mercaptothiazoline.
- Hydrolysis : React α-mercaptothiazoline with 20% NaOH (molar ratio 1:7) under reflux, adjust pH to 1–3 with HCl, and crystallize cysteamine hydrochloride.
Key Data
- Yield : 90% (α-mercaptothiazoline), 85–90% (this compound HCl).
- Advantages : Scalable, uses cost-effective reagents.
- Limitations : Requires precise pH control during hydrolysis.
Reaction of Ethanolamine with Sulfuric Acid and Carbon Disulfide
Procedure
- Esterification : Ethanolamine reacts with concentrated H₂SO₄ (1.2:1 molar ratio) at 110°C to form aminoethyl sulfate.
- Cyclization : Add CS₂ and NaOH (30%) at 80–90°C, yielding 2-mercaptothiazoline.
- Hydrolysis : Treat 2-mercaptothiazoline with 35% HCl at 105–110°C for 8–10 days.
Key Data
- Yield : 95% (after purification).
- Industrial Adaptation : Uses a specialized reactor for HCl recycling, reducing production costs by 40%.
Reduction of Cystamine
Procedure
- Reduction : Treat cystamine (dimer of this compound) with reducing agents (e.g., NaBH₄ or LiAlH₄) in anhydrous ethanol.
- Isolation : Acidify with HCl to precipitate this compound hydrochloride.
Key Data
- Yield : 70–80%.
- Advantages : Simple one-step process.
- Limitations : Requires handling air-sensitive reagents.
Hydrochloric Acid Hydrolysis of 2-Mercaptothiazoline
Procedure
- Direct Hydrolysis : Reflux 2-mercaptothiazoline with 31% HCl for 15 days.
- Crystallization : Concentrate under reduced pressure, cool to 10–15°C, and wash with ethanol.
Key Data
Synthesis from 2-Chloroethylamine Hydrochloride
Procedure
- Thiocarbonate Formation : React 2-chloroethylamine HCl with Na₂CS₃ at 40–45°C.
- Acid Hydrolysis : Treat with 2M HCl at 70–85°C to liberate this compound HCl.
Key Data
Comparative Analysis of Methods
Critical Considerations
- Cost Efficiency : Methods using ethanolamine or 2-chloroethylamine are preferred for industrial production due to high yields and reagent availability.
- Purity Control : Alkali hydrolysis requires rigorous pH monitoring to avoid byproducts like cystamine.
- Environmental Impact : Patents highlight HCl recycling systems to minimize waste.
Chemical Reactions Analysis
Types of Reactions: Cysteamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to cystamine using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: this compound can be reduced from cystamine using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions due to the presence of the thiol group.
Major Products:
Oxidation: The major product of this compound oxidation is cystamine.
Reduction: The reduction of cystamine yields this compound.
Substitution: Substitution reactions can produce various derivatives depending on the substituents involved.
Scientific Research Applications
Therapeutic Applications in Cancer
Cysteamine has emerged as a promising agent in cancer therapy, particularly for metastatic cancer. Research indicates that this compound can suppress matrix metalloproteinases (MMPs), which are implicated in tumor invasion and metastasis. In preclinical studies, administration of this compound in mouse models resulted in reduced tumor invasion and prolonged survival without significant adverse effects .
Key Findings:
- Mechanism: Suppresses MMP activity.
- Model: Mouse xenograft tumor models.
- Outcome: Reduced invasion and metastasis; prolonged survival.
Dermatological Uses: Treatment of Melasma
This compound has been shown to be effective in treating melasma, a common skin condition characterized by hyperpigmentation. Clinical trials demonstrate that topical formulations of this compound significantly reduce melasma severity compared to traditional treatments like hydroquinone.
Clinical Study Results:
- Efficacy: this compound cream (5%) significantly improved mMASI scores in patients with melasma, outperforming Kligman’s formula in some cases .
- Safety Profile: High safety with minimal side effects compared to conventional treatments.
Study | Treatment Group | Control Group | mMASI Score Reduction |
---|---|---|---|
Karrabi et al. (2020) | This compound (n=25) | Kligman's Formula (n=25) | Significant improvement |
Lima et al. (2020) | This compound (n=20) | Hydroquinone (n=20) | Comparable efficacy |
Immunomodulatory Effects
Recent studies have highlighted the immunomodulatory properties of this compound, suggesting its potential use as an adjunct therapy for infectious diseases such as tuberculosis and COVID-19. This compound has been shown to modulate T cell responses, reducing Th1 cytokine production in infected individuals.
Study Insights:
- Population: Peripheral blood mononuclear cells from tuberculosis patients.
- Findings: this compound reduced specific Th1 responses significantly at higher concentrations .
Cardiovascular Applications
This compound's antioxidant properties also extend to cardiovascular health. Research indicates that it may decrease low-density lipoprotein oxidation and reduce the development of atherosclerosis in animal models . This suggests its potential role in preventing cardiovascular diseases.
Summary of Applications
This compound's diverse applications can be summarized as follows:
Application Area | Description | Evidence Level |
---|---|---|
Cancer Treatment | Suppresses MMPs; reduces metastasis; prolongs survival in animal models | Preclinical |
Dermatology | Effective for melasma; superior safety profile compared to traditional treatments | Clinical Trials |
Immunology | Modulates immune responses; potential adjunct therapy for tuberculosis and COVID-19 | In vitro |
Cardiovascular Health | Reduces LDL oxidation; may prevent atherosclerosis | Preclinical |
Mechanism of Action
Cysteamine exerts its effects primarily through its ability to interact with cystine. It enters lysosomes and converts cystine into cysteine and cysteine-cysteamine mixed disulfides, both of which can exit the lysosome. This reduces the buildup of cystine crystals in patients with cystinosis. Additionally, this compound has been shown to mitigate oxidative stress and inflammation by upregulating neuroprotective pathways involving brain-derived neurotrophic factor and Nuclear factor erythroid 2-related factor 2 signaling .
Comparison with Similar Compounds
Disulfide-Reducing Agents
Cysteamine is often compared to other reducing agents like dithiothreitol (DTT) and NACMEAA (a hybrid molecule combining cysteine and this compound residues).
NACMEAA’s hydrogen-bonding network enhances stability and broadens its pH efficacy, making it superior for applications requiring versatility . This compound, however, remains preferred in clinical settings due to its established safety profile .
Sulfhydryl Compounds in Hyperthermia Studies
This compound’s interaction with heat was compared to cysteine and 2-amino-ethylisothiouronium bromide in Chinese hamster cell studies. All compounds enhanced hyperthermia-induced cell killing, but this compound showed the most pronounced potentiation, dependent on concentration, exposure time, and temperature . This toxicity is attributed to its membrane permeability and thiol reactivity, which disrupt redox balance under stress.
Antioxidants and Prodrugs
- Pantethine: A dimeric prodrug of this compound, metabolized slowly in the brain due to low pantetheinase activity. In behavioral tests, pantethine had milder effects on dopamine and noradrenaline levels compared to this compound, suggesting distinct neuropharmacological profiles .
- Cystamine : The oxidized disulfide form of this compound. Both modulate autophagy and neuroprotection, but cystamine directly inhibits transglutaminase 2 (TG2), while this compound indirectly affects TG2 via lysosomal alkalinization .
Pharmacokinetic Variants
Different this compound salts (hydrochloride, bitartrate, phosphothis compound) were evaluated for bioavailability:
- This compound bitartrate and phosphothis compound exhibit delayed absorption compared to the hydrochloride form, reducing dosing frequency .
- Topical formulations (e.g., eye drops) face stability challenges due to autocatalyzed degradation, unlike parenteral forms .
Antimicrobial and Combination Therapies
In cystic fibrosis, this compound’s mucolytic and antibacterial effects surpass tobramycin and ciprofloxacin against polymicrobial biofilms. This compound’s dual action (autophagy induction + direct pathogen killing) distinguishes it from conventional antibiotics .
Metal Chelators and Nanoparticle Conjugates
This compound’s thiol group facilitates metal coordination, as seen in silver-cysteamine complexes (Ag:Cys ≈ 4:3 molar ratio) . When conjugated to selenium nanoparticles (Se-NPs), this compound improves sperm viability and reduces oxidative damage more effectively than sodium selenite or free this compound, highlighting its role in enhancing nanoparticle biocompatibility .
Key Research Findings
- Dose Dependency : Low-dose this compound (100 mg/kg) improves growth in poultry by suppressing somatostatin, while higher doses (200 mg/kg) are ineffective .
- Neuroprotection : this compound elevates brain-derived neurotrophic factor (BDNF) in schizophrenia models, counteracting haloperidol-induced deficits .
- Cancer Therapy : this compound inhibits matrix metalloproteinases (MMPs), reducing glioblastoma invasiveness at micromolar concentrations .
Biological Activity
Cysteamine is a small thiol compound with significant biological activity, particularly noted for its roles in antioxidant defense, cellular signaling, and therapeutic applications in various medical conditions. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and relevant research findings.
This compound exerts its biological effects through several mechanisms:
- Antioxidant Activity : this compound acts as a precursor for glutathione synthesis, a crucial antioxidant that helps maintain cellular redox balance. It can also directly scavenge free radicals, thereby protecting cells from oxidative stress .
- Enzyme Modulation : this compound is known to inhibit transglutaminase 2 (TG2), an enzyme involved in various cellular processes including apoptosis and autophagy. This inhibition can influence cell survival and differentiation .
- Antiviral Effects : Recent studies have demonstrated that this compound exhibits antiviral properties against SARS-CoV-2 in vitro. It appears to interfere with viral entry and replication within host cells .
Clinical Applications
This compound has been investigated for its efficacy in treating several conditions:
1. Melasma Treatment
This compound has shown promise as a topical agent for melasma, a common skin disorder characterized by hyperpigmentation.
- Clinical Studies : A meta-analysis revealed that this compound significantly reduces melanin production compared to placebo, with studies showing reductions in the Melasma Area Severity Index (MASI) scores and improvements in skin color metrics .
Study | Treatment Group | MASI Score Reduction | Efficacy |
---|---|---|---|
Farshi et al. (2018) | This compound (n=20) vs Placebo (n=20) | 7.2 ± 5.5 vs 11.6 ± 7.9 | Significant |
Karrabi et al. (2020) | This compound (n=25) vs Hydroquinone (n=25) | 12.63 vs 12.3 | Comparable |
Lima et al. (2020) | This compound (n=20) vs Hydroquinone (n=20) | 8.65 vs 5.43 | Significant |
2. Nephropathic Cystinosis
This compound is clinically used for treating nephropathic cystinosis, a genetic disorder leading to cystine accumulation in lysosomes.
- Efficacy : this compound bitartrate (PROCYSBI) is formulated for extended-release, allowing for better management of cystine levels compared to older therapies . Studies indicate that it significantly reduces renal complications associated with cystinosis.
3. Cardiovascular Health
Research has indicated that this compound may play a role in cardiovascular health by reducing low-density lipoprotein (LDL) oxidation and atherosclerosis progression.
- Animal Studies : In LDL receptor-deficient mice, this compound administration led to a reduction of existing atherosclerotic lesions by up to 56% and improved markers of lesion stability .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Melasma : A randomized trial involving 50 patients treated with this compound cream demonstrated significant improvements in skin pigmentation after four months, with statistically significant differences compared to placebo .
- Cystinosis Management : Patients receiving PROCYSBI reported improved quality of life and reduced renal complications compared to those on older treatment regimens .
Q & A
Q. (Basic) How should researchers handle and store cysteamine safely in laboratory settings?
This compound requires strict safety protocols due to its reactive thiol group. Researchers must wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Waste should be segregated and disposed via certified hazardous waste services to prevent environmental contamination . Storage conditions should adhere to stability guidelines (e.g., refrigeration for long-term stability).
Q. (Basic) What validated methods quantify this compound in biological samples?
Surface-enhanced Raman spectroscopy (SERS) coupled with q-Gaussian deconvolution is effective for detecting this compound in trace amounts . High-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection is also widely used, requiring calibration against certified reference standards to ensure accuracy.
Q. (Advanced) How can researchers design experiments to evaluate this compound's dual effects on osteoclasts and osteoblasts?
Use in vitro models with primary bone cells or cell lines (e.g., MC3T3-E1 for osteoblasts). Dose-response experiments (e.g., 50–200 μM) should assess differentiation markers (e.g., alkaline phosphatase for osteoblasts) and resorption activity (e.g., pit assays for osteoclasts). Include cytotoxicity assays (LDH/BrDU) to distinguish therapeutic effects from artifacts .
Q. (Advanced) What methodological approaches resolve contradictions in this compound's therapeutic efficacy across studies?
Conduct meta-analyses to compare variables like dosage (e.g., 50–100 mg/kg/day in cystinosis trials ), compliance rates, and confounding factors (e.g., diet in animal studies ). Sensitivity analyses can identify thresholds for efficacy, while mechanistic studies (e.g., cystine depletion assays ) clarify biological plausibility.
Q. (Basic) How to standardize this compound concentrations in cell culture media?
Prepare fresh stock solutions in PBS (pH 7.4) to prevent oxidation. Validate concentrations via UV-spectroscopy (λ~210–230 nm for thiol groups). In bovine embryo studies, 50–100 μM during in vitro maturation optimizes glutathione synthesis without cytotoxicity .
Q. (Advanced) What analytical methods detect nitrosamine impurities in this compound formulations?
Follow EMA guidelines: Use LC-MS/MS with a limit of detection ≤1 ppm. Validate methods per ICH Q2(R1), including forced degradation studies to confirm specificity. Reference standards for nitrosamines must be synthesized or sourced from accredited providers .
Q. (Advanced) How to assess this compound's role in metabolic pathways like taurine synthesis?
Study this compound dioxygenase (ADO) activity via knockout models or siRNA silencing in HepG2 cells. Measure hypotaurine (ADO product) via HPLC or mass spectrometry. Compare with cysteine dioxygenase (CDO) using substrate-specific assays .
Q. (Basic) What statistical methods ensure reliable analysis of this compound's experimental outcomes?
Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., dose-response studies). For longitudinal data (e.g., renal function in cystinosis), mixed-effects models account for age and compliance variables. Tools like Sisvar or R are recommended for robust analysis .
Q. (Advanced) How can nanoparticle conjugation improve this compound delivery in experimental models?
Conjugate this compound to gold or polymeric nanoparticles via thiol-gold bonds or PEGylation. Assess pharmacokinetics in rodent models using radiolabeled tracers or fluorescence imaging. Optimize particle size (50–150 nm) to enhance tissue penetration .
Q. (Advanced) How to integrate in vitro findings with in vivo data for this compound's therapeutic potential?
Apply systematic review frameworks (e.g., PRISMA) to synthesize data from in vitro models (e.g., osteoblast differentiation ) and clinical cohorts (e.g., cystinosis trials ). Use pathway analysis tools (e.g., IPA) to map mechanistic consistency across studies .
Properties
IUPAC Name |
2-aminoethanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NS/c3-1-2-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFULAYFCSOUIOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
156-57-0 (hydrochloride), 16904-32-8 (di-hydrochloride), 27761-19-9 (tartrate (1:1)), 3037-04-5 (tosylate), 42954-15-4 (hydrobromide), 93965-19-6 (maleate (1:1)) | |
Record name | Cysteamine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022875 | |
Record name | Cysteamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cysteamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002991 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
133.6±23.0, Decomposes | |
Record name | Cysteamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00847 | |
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Record name | CYSTEAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7353 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Freely soluble in water., Soluble in methanol, ethanol, Freely soluble in alkaline media, In water, soluble at 20 °C, value not given | |
Record name | Cysteamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00847 | |
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Record name | CYSTEAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7353 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals by sublimation in vacuo, Crystals from alcohol | |
CAS No. |
60-23-1 | |
Record name | Cysteamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cysteamine [USAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cysteamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00847 | |
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Record name | Cysteamine | |
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Record name | Mercaptamine | |
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Record name | CYSTEAMINE | |
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Record name | CYSTEAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7353 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cysteamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002991 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
67-71, 97-98.5 °C, 98 °C | |
Record name | Cysteamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00847 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CYSTEAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7353 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cysteamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002991 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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